molecular formula C21H19Cl2N3O2 B2478917 1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea CAS No. 400084-73-3

1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea

Cat. No.: B2478917
CAS No.: 400084-73-3
M. Wt: 416.3
InChI Key: KKCPLLLJGDQCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinone core substituted with dichlorophenyl and dimethylphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Substitution with Dichlorophenyl and Dimethylphenyl Groups:

    Urea Formation: The final step involves the reaction of the substituted pyridinone with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho to the substituents, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium methoxide). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in developing drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea include:

    1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-phenylurea: Lacks the dimethyl groups, affecting its chemical reactivity and biological activity.

    1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,4-dimethylphenyl)urea: Substitution pattern on the phenyl ring differs, leading to variations in steric and electronic properties.

    1-[1-[(2,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea: Chlorine atoms are positioned differently, influencing the compound’s interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O2/c1-13-6-3-7-14(2)19(13)25-21(28)24-18-10-5-11-26(20(18)27)12-15-16(22)8-4-9-17(15)23/h3-11H,12H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCPLLLJGDQCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.